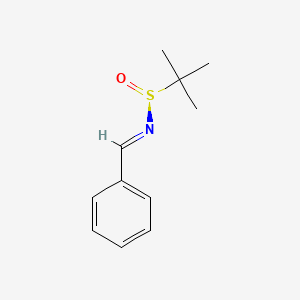

(S)-N-benzylidene-2-methylpropane-2-sulfinamide

Description

(S)-N-Benzylidene-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative widely employed in asymmetric synthesis, particularly as a key intermediate in the construction of α-amino ketones and stereochemically complex molecules. Its structure features a tert-butylsulfinyl group and a benzylidene moiety, which confer high stereochemical control in reactions such as nucleophilic additions and N-heterocyclic carbene (NHC)-catalyzed transformations . The compound is synthesized via condensation of tert-butanesulfinamide with benzaldehyde under anhydrous conditions, yielding a stable imine with distinct $^1$H NMR signals (e.g., δ 8.60 ppm for the NH proton and δ 1.27 ppm for the tert-butyl group) . Its reactivity is enhanced by Lewis acids and thiourea-derived additives, enabling efficient activation in reactions like the aza-benzoin condensation .

Properties

IUPAC Name |

(NE,S)-N-benzylidene-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEXSXPVKHWNOZ-TZIYXEQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)/N=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-N-benzylidene-2-methylpropane-2-sulfinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfinamide functional group, which contributes to its biological activity. The structural formula can be represented as follows:

This compound is often synthesized through various methods, including asymmetric radical alkylation and other organic synthesis techniques.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by Pérez et al. highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL for various strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The IC50 values reported were around 15 µM, indicating significant cytotoxicity against these cancer types . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfinamide group can act as a competitive inhibitor for certain enzymes, disrupting metabolic pathways essential for microbial growth and cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to increased ROS levels that promote apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound significantly reduced bacterial viability in a dose-dependent manner, supporting its potential as an antibacterial agent.

- Cancer Cell Studies : In a series of experiments on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a notable decrease in cell viability and increased apoptosis markers, such as caspase activation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 20 - 50 | 15 | Enzyme inhibition, ROS generation |

| N-benzylidene sulfinamide | 30 - 60 | 25 | Enzyme inhibition |

| Benzothiazole derivatives | 15 - 40 | 10 | DNA intercalation |

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (S)-N-benzylidene-2-methylpropane-2-sulfinamide is in asymmetric synthesis. Its chiral nature allows it to serve as a chiral auxiliary, facilitating the formation of enantiomerically enriched products.

- Mechanism of Action : The compound acts through the formation of a sulfur-nitrogen bond, which can interact with various molecular targets, allowing it to function as either a nucleophile or an electrophile depending on the reaction conditions.

- Reactions : It is commonly involved in reactions such as:

Drug Development

The unique structural characteristics of this compound make it a valuable candidate in drug discovery and development.

- Biological Activity : Research indicates that derivatives of this compound exhibit significant biological activity, including interactions with opioid receptors. For instance, modifications in the N-substituents have been shown to influence binding affinity and efficacy at μ-opioid and δ-opioid receptors, potentially leading to new analgesic agents with fewer side effects .

- Case Studies :

Biochemical Applications

This compound's reactivity makes it suitable for various biochemical applications:

- Enzyme Inhibition Studies : The compound can be employed to study enzyme mechanisms by acting as an inhibitor or substrate, providing insights into enzyme kinetics and mechanisms .

- Synthesis of Biologically Relevant Molecules : It serves as a precursor for synthesizing complex molecules that are biologically active, which is crucial for developing new therapeutic agents.

Material Science

The compound's unique properties extend its utility into material science:

- Nanotechnology : Its reactivity can be harnessed for creating nanomaterials with specific properties. For example, it can be involved in the synthesis of nanoparticles that have applications in drug delivery systems and biosensing technologies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Asymmetric Synthesis | Chiral auxiliary for enantiomeric products | High yields and enantiomeric excesses achieved |

| Drug Development | Potential analgesics targeting opioid receptors | Modifications enhance binding affinity and efficacy |

| Biochemical Studies | Enzyme inhibition and substrate studies | Insights into enzyme mechanisms |

| Material Science | Synthesis of nanomaterials | Applications in drug delivery and biosensing |

Comparison with Similar Compounds

(R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide

The (R)-configured enantiomer shares identical molecular connectivity but exhibits divergent stereochemical outcomes. For instance, in propargylation reactions using Grignard reagents, the (S)-isomer demonstrates higher diastereoselectivity due to its preferred transition-state geometry . The (R)-isomer, synthesized with a 28% yield (vs. 90% for the (S)-isomer), shows distinct $^1$H NMR shifts (e.g., δ 8.62 ppm for NH in DMSO-d$_6$) and reduced efficiency in NHC-catalyzed reactions .

(S,E)-N-(2-Bromobenzylidene)-2-methylpropane-2-sulfinamide

Incorporating a bromine substituent on the benzylidene ring increases steric bulk and electron-withdrawing effects, altering reactivity in cross-coupling reactions. While spectral data are analogous to the parent compound, the bromo-substituted variant is less reactive in aza-benzoin reactions due to electronic deactivation of the imine .

(R)-N-Ethylidene-2-methylpropane-2-sulfinamide

Replacing the benzylidene group with an ethylidene moiety reduces steric hindrance, leading to faster reaction kinetics but lower stereoselectivity. This analog is less effective in asymmetric inductions, as demonstrated in LiHMDS-mediated aldol reactions .

Reactivity and Catalytic Performance

NHC-Catalyzed Aza-Benzoin Reactions

(S)-N-Benzylidene-2-methylpropane-2-sulfinamide outperforms analogs like (S)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide in NHC-catalyzed reactions. For example, using triazolium pre-catalyst 12 , the parent compound achieves 65% conversion with moderate diastereoselectivity (dr 3:1), whereas fluorinated analogs show reduced yields due to electronic destabilization of the intermediate .

Table 1: Comparison of Sulfinamide Reactivity in Aza-Benzoin Reactions

| Compound | Conversion (%) | Diastereoselectivity (dr) | Catalyst Used |

|---|---|---|---|

| (S)-N-Benzylidene derivative | 65 | 3:1 | Triazolium 12 |

| (S)-N-(4-Fluorobenzylidene) analog | 45 | 2:1 | Triazolium 12 |

| (R)-N-Benzylidene derivative | 30 | 1.5:1 | Triazolium 12 |

Propargylation Reactions

In diastereoselective propargylations, the (S)-isomer exhibits superior selectivity (dr >10:1) compared to ethylidene analogs (dr ~2:1). This is attributed to the tert-butyl group’s steric bulk, which rigidifies the transition state .

Activation Strategies

Lewis Acid and Base Effects

This compound is optimally activated by Hünig’s base (diisopropylethylamine), forming a conjugated acid that enhances electrophilicity (Figure 2.3) .

Table 2: Base-Dependent Reactivity

| Base | Conversion (%) | Diastereoselectivity (dr) |

|---|---|---|

| Hünig’s base | 65 | 3:1 |

| DBU | <10 | Undetectable |

| Sodium acetate/AcOH | 0 | — |

Thiourea Additives

Thiourea-derived catalysts improve yields by 20–30% via hydrogen-bonding interactions with the sulfinyl oxygen, a mechanism less effective in ethylidene analogs due to reduced steric complementarity .

Crystallographic and Stereochemical Insights

The crystal structure of derivatives like methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate reveals that the tert-butylsulfinyl group enforces a rigid, planar geometry critical for stereochemical control. This contrasts with N-ethylidene analogs, which exhibit greater conformational flexibility and reduced enantiomeric excess in products .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely employed method for synthesizing (S)-N-benzylidene-2-methylpropane-2-sulfinamide involves the condensation of (S)-tert-butanesulfinamide with benzaldehyde in the presence of titanium(IV) ethoxide [Ti(OEt)₄] as a Lewis acid. The mechanism proceeds through activation of the aldehyde carbonyl group by Ti(OEt)₄, which enhances the electrophilicity of the carbonyl carbon, enabling nucleophilic attack by the sulfinamide’s nitrogen atom. Subsequent dehydration yields the imine product with high stereochemical fidelity.

A typical procedure involves combining equimolar amounts of (S)-tert-butanesulfinamide and benzaldehyde in anhydrous dichloromethane or under neat conditions, followed by the addition of 2.0 equivalents of Ti(OEt)₄. The reaction mixture is stirred at room temperature under an inert atmosphere until complete consumption of the sulfinamide (monitored by TLC). Workup entails quenching with brine, extraction with ethyl acetate, and purification via flash chromatography on silica gel. This method consistently affords yields exceeding 90% with excellent enantiomeric excess (>99% ee) due to the chiral integrity of the tert-butanesulfinamide auxiliary.

Optimization and Substrate Scope

Key optimization parameters include:

- Solvent Effects : Neat conditions or non-polar solvents (e.g., dichloromethane) minimize side reactions such as sulfinamide hydrolysis.

- Temperature Control : Reactions conducted at 0–25°C prevent racemization of the sulfinamide.

- Aldehyde Substitution : Electron-deficient benzaldehydes require extended reaction times, while sterically hindered derivatives may necessitate elevated temperatures (up to 50°C).

Transition Metal-Catalyzed Synthesis

Copper-Catalyzed Aerobic Condensation

An alternative approach employs copper(I) iodide (CuI) and L-proline as a catalytic system under aerobic conditions. This method avoids moisture-sensitive Lewis acids and operates efficiently in polar aprotic solvents such as dimethylformamide (DMF). The proposed mechanism involves copper-mediated activation of the aldehyde, followed by imine formation via a radical or coordination pathway.

In a representative protocol, benzaldehyde, (S)-tert-butanesulfinamide, CuI (5 mol%), L-proline (5 mol%), and potassium carbonate (1.0 equiv) are combined in DMF at 60°C for 6–8 hours. The reaction achieves up to 85% conversion, with yields slightly lower than the titanium method due to competing oxidation byproducts. However, this system is advantageous for substrates incompatible with strongly Lewis acidic conditions.

Palladium-Catalyzed Cross-Coupling Variations

While less common for simple imine synthesis, palladium catalysts (e.g., Pd₂(dba)₃ with Xantphos) have been employed in related sulfinyl imine formations via cross-coupling strategies. These methods are typically reserved for functionalized benzaldehyde derivatives requiring additional C–C bond formation.

Comparative Analysis of Preparation Methods

The titanium-mediated method remains the gold standard due to its high efficiency and scalability. In contrast, copper-catalyzed approaches offer a complementary route for oxygen-sensitive substrates but require rigorous optimization to minimize byproduct formation.

Mechanistic Insights and Side Reactions

Competing Pathways

- Sulfinamide Hydrolysis : Trace water in the reaction medium can hydrolyze tert-butanesulfinamide to tert-butanesulfinic acid, necessitating anhydrous conditions.

- Over-Oxidation : Prolonged exposure to aerobic conditions in copper-catalyzed systems may oxidize the sulfinamide to the corresponding sulfonamide, detectable by HRMS.

Stereochemical Considerations

The (S)-configuration of the sulfinamide auxiliary dictates the imine’s stereochemical outcome. Density functional theory (DFT) studies confirm that the tert-butyl group induces a rigid transition state, ensuring high enantioselectivity during nucleophilic addition.

Purification and Characterization

Q & A

Q. How is (S)-N-benzylidene-2-methylpropane-2-sulfinamide synthesized with high diastereoselectivity?

The compound is synthesized via N-heterocyclic carbene (NHC)-catalyzed aza-benzoin reactions. Key steps include:

- Using triazolium/thiazolium pre-catalysts (e.g., 12 in Table 2.1) under nitrogen with diisopropylethylamine as a base .

- Activating molecular sieves to prevent moisture interference.

- Optimizing molar ratios (1:1:1 aldehyde/imine/base) and quenching with acetic acid.

- Diastereomeric ratios are determined via H NMR analysis (NH signal at δ8.60 ppm and product CH-OH at δ6.40–6.50 ppm) .

Q. What spectroscopic methods confirm the structure and purity of the compound?

- H NMR : Key signals include the NH proton (singlet at δ8.60 ppm) and tert-butyl group (9H, δ1.27 ppm) .

- Chromatography : Isolation via column chromatography (7:1 hexane/EtOAc, ) yields a light-yellow oil with >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.